INCB047986

Catalog No.
S548079
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
INCB047986

Product Name

INCB047986

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

INCB047986; INCB-047986; INCB 047986.

Description

The exact mass of the compound INCB047986 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

INCB047986 is a small molecule that functions as a selective inhibitor of Janus kinase 1. It was developed by Incyte Corporation and is primarily aimed at treating various malignancies, including solid tumors such as breast and pancreatic cancers, as well as certain autoimmune disorders. The compound's mechanism of action revolves around its ability to inhibit the phosphorylation of Janus kinase 1, which subsequently affects JAK-dependent signaling pathways that are crucial for cell proliferation and survival in cancer cells .

The chemical structure of INCB047986 allows it to engage in specific reactions typical for kinase inhibitors. Upon binding to Janus kinase 1, it prevents the phosphorylation of tyrosine residues on target proteins, disrupting downstream signaling pathways. This inhibition can lead to reduced activation of transcription factors involved in cell proliferation and survival, thereby exerting its therapeutic effects against cancer .

INCB047986 has demonstrated significant biological activity against various cancer cell lines in preclinical studies. Its selective inhibition of Janus kinase 1 has been linked to the downregulation of several oncogenic pathways, including the JAK/STAT pathway, which plays a pivotal role in cancer progression and immune response modulation. The compound has been evaluated in clinical trials for its efficacy in treating solid tumors, although many trials have faced termination due to lack of efficacy or adverse effects .

The synthesis of INCB047986 involves complex organic chemistry techniques that typically include multi-step reactions to construct its unique molecular framework. The specific synthetic route has not been disclosed in detail in public resources, but it generally includes steps such as:

  • Formation of the core quinoline structure.
  • Introduction of substituents that confer selectivity for Janus kinase 1.
  • Final modifications to enhance solubility and bioavailability.

Such methods are common in the development of small molecule inhibitors targeting specific enzymes .

INCB047986 was primarily explored for its potential applications in oncology and autoimmune diseases. Its main therapeutic targets included:

  • Cancer: Investigated for treating breast cancer, pancreatic cancer, and other solid tumors.
  • Autoimmune Disorders: Evaluated for conditions such as rheumatoid arthritis and myelodysplastic syndromes.

Despite promising preclinical data, most clinical trials have been discontinued due to insufficient clinical responses or adverse effects .

Interaction studies involving INCB047986 have focused on its binding affinity and selectivity towards Janus kinase 1 compared to other kinases. These studies are crucial for understanding potential off-target effects and optimizing therapeutic windows. The compound's interactions with various cellular pathways have been characterized through both in vitro assays and animal models, emphasizing its role in modulating immune responses and tumor growth .

Several compounds share structural or functional similarities with INCB047986, particularly within the class of Janus kinase inhibitors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
RuxolitinibJanus kinase 1/2 inhibitorApproved for myelofibrosis and polycythemia vera
TofacitinibJanus kinase 1/3 inhibitorApproved for rheumatoid arthritis
BaricitinibJanus kinase 1/2 inhibitorApproved for rheumatoid arthritis and COVID-19
DecernotinibSelective JAK3 inhibitorFocused on autoimmune diseases

Uniqueness of INCB047986: Unlike other compounds, INCB047986 specifically targets Janus kinase 1 with a distinct chemical structure that may provide unique pharmacological properties. Its selectivity profile aims to minimize side effects associated with broader-spectrum JAK inhibitors .

Purity

>98%

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types